

Spectroscopic Profile of 5-Chloro-2-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-methoxybenzaldehyde

Cat. No.: B1307231

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Chloro-2-methoxybenzaldehyde** (CAS No. 7035-09-8). The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for **5-Chloro-2-methoxybenzaldehyde** is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
Predicted				
~10.4	s	1H	-	Aldehyde (-CHO)
~7.8	d	1H	~2.5	H-6
~7.5	dd	1H	~8.8, 2.5	H-4
~7.0	d	1H	~8.8	H-3
~3.9	s	3H	-	Methoxy (-OCH ₃)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
Predicted	
~189	C=O (Aldehyde)
~160	C-2 (C-OCH ₃)
~135	C-4
~129	C-6
~128	C-5 (C-Cl)
~125	C-1
~113	C-3
~56	-OCH ₃

Note: The NMR data presented above is predicted based on the analysis of structurally similar compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
Predicted		
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1690	Strong	C=O stretch (aromatic aldehyde)
~1590, ~1480	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (aryl ether)
~1020	Medium	C-O stretch (methoxy)
~820	Strong	C-H out-of-plane bend (aromatic)
~750	Strong	C-Cl stretch

Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Assignment
Predicted		
170/172	High	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Cl)
169/171	Moderate	[M-H] ⁺
141/143	Moderate	[M-CHO] ⁺
126	Moderate	[M-CHO-CH ₃] ⁺
98	Moderate	[C ₆ H ₃ O] ⁺
63	Low	[C ₅ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to serve as a guide for obtaining high-quality data for **5-Chloro-2-**

methoxybenzaldehyde.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **5-Chloro-2-methoxybenzaldehyde**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) or another suitable deuterated solvent.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence

- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Solid Phase):

- Given that **5-Chloro-2-methoxybenzaldehyde** is a solid, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique is suitable.
- KBr Pellet Method:
 - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Press the powder into a transparent pellet using a hydraulic press.
- ATR Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

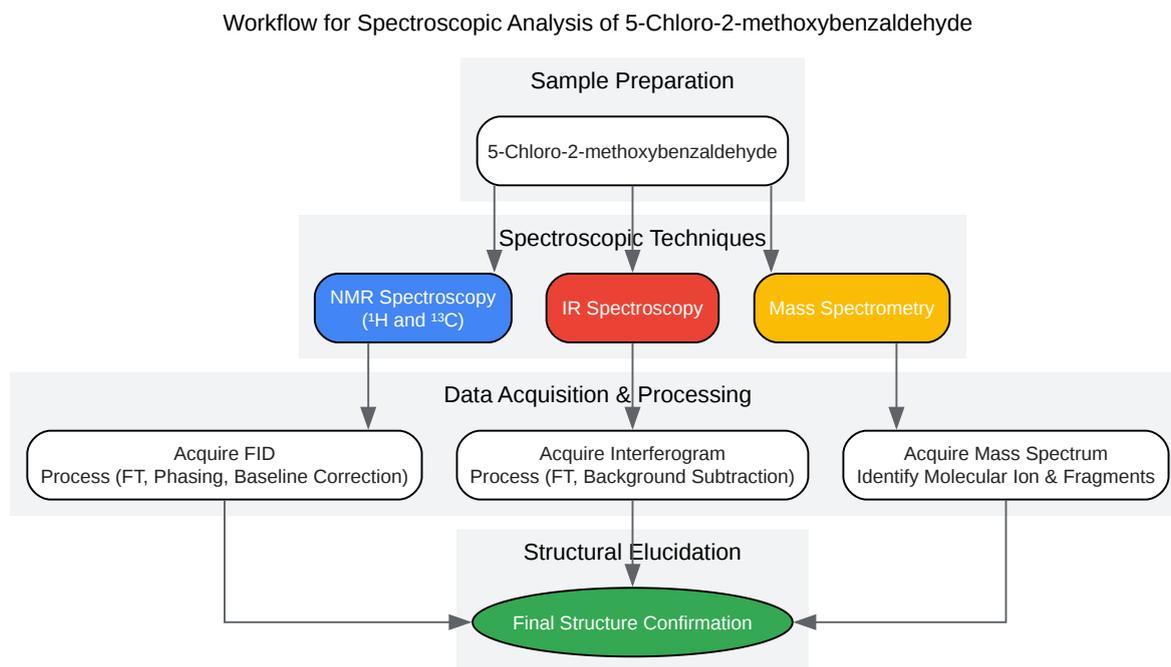
- Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrument Parameters (Electron Ionization - EI):

- Mass Spectrometer: Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe system.
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 200-250 °C
- Mass Range: 40-400 amu
- GC Conditions (if applicable):
 - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium
 - Injection Mode: Split or splitless
 - Temperature Program: A suitable temperature ramp to ensure separation from any impurities and elution of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-Chloro-2-methoxybenzaldehyde**.



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Caption: Logical workflow for the spectroscopic analysis of **5-Chloro-2-methoxybenzaldehyde**.

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